2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
Structural Overview and Nomenclature
2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organoboron compound characterized by a pyridine core substituted with methoxy, methyl, and boronic ester functional groups. Its molecular formula is C13H20BNO3 , with a molecular weight of 249.12 g/mol . The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substituents: This compound.
The compound’s structure features:
- A pyridine ring with a methoxy group (-OCH3) at position 2 and a methyl group (-CH3) at position 4.
- A boronic ester moiety at position 3, comprising a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This bicyclic structure enhances stability and solubility in organic solvents compared to free boronic acids.
Key Structural Properties
The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions , a cornerstone of modern synthetic organic chemistry.
Historical Context in Boronic Ester Chemistry
Boronic esters emerged as critical reagents in the late 20th century, addressing limitations of boronic acids, such as hydrolytic instability and handling challenges. The development of pinacol boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) marked a turning point, offering improved air stability and compatibility with diverse reaction conditions.
Milestones in Boronic Ester Chemistry:
- 1979 : Akira Suzuki’s discovery of palladium-catalyzed cross-coupling, enabling efficient C–C bond formation.
- 1990s : Introduction of Miyaura borylation, allowing direct conversion of aryl halides to boronic esters.
- 2000s : Advancements in chromatographic purification methods, such as silica gel impregnated with boric acid, which reduced adsorption losses.
This compound’s boronic ester group exemplifies these innovations, providing a stable handle for functionalization while minimizing side reactions.
Significance in Modern Heterocyclic Compound Research
Heterocyclic boronic esters like this compound are pivotal in pharmaceutical and materials science due to their dual reactivity:
- Pyridine Core : Imparts rigidity and electronic diversity, enhancing binding to biological targets.
- Boronic Ester : Facilitates modular synthesis via cross-coupling, enabling rapid diversification of molecular scaffolds.
Applications in Drug Discovery
- DYRK1A Inhibitors : Used in synthesizing pyridazino[4,5-b]indol-4-ones, which show promise in treating neurodegenerative diseases.
- Anticancer Agents : Serves as a building block for kinase inhibitors targeting aberrant signaling pathways.
- Antiviral Compounds : Incorporated into nucleoside analogs through Suzuki-Miyaura couplings.
Properties
IUPAC Name |
2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-8-15-11(16-6)10(9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEBIDFITKKLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420998-43-1 | |
| Record name | 2-methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies and as a molecular probe in biochemical assays.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. The boronic ester group can form covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. Additionally, this compound can influence gene expression by binding to promoter regions of specific genes, thereby modulating transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and organ damage. Studies have shown that there is a threshold dose above which the toxic effects of this compound become pronounced.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can significantly influence its biochemical activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity.
Biological Activity
2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 291.15 g/mol. The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. Its structure is critical for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied for its potential as a DYRK1A inhibitor , which is associated with various neurological disorders. DYRK1A plays a crucial role in cellular signaling pathways that regulate cell proliferation and differentiation.
In Vitro Studies
Anticancer Activity
The compound's anticancer potential has been evaluated through various studies. It has been shown to inhibit cell proliferation in several cancer cell lines while exhibiting selectivity towards malignant cells over normal cells. For example:
- IC50 Values : The compound displayed IC50 values ranging from 0.126 µM against MDA-MB-231 (triple-negative breast cancer) cells .
- Mechanism : It disrupts microtubule dynamics leading to cell cycle arrest at the G2/M phase .
Toxicity Studies
Preliminary toxicity assessments indicate that the compound has a favorable safety profile. In vivo studies demonstrated minimal adverse effects at therapeutic doses. For instance, administration in healthy mice at doses up to 40 mg/kg did not result in significant toxicity .
Case Studies and Research Findings
Scientific Research Applications
Structural Characteristics
The compound features a pyridine ring substituted with a methoxy group and a dioxaborolane group. This configuration enhances its reactivity and solubility in organic solvents, making it suitable for various applications.
Medicinal Chemistry
2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has been investigated for its potential use in drug development. The dioxaborolane moiety is known to participate in boron-mediated reactions that are crucial for synthesizing biologically active compounds.
Case Studies
- Anticancer Agents : Research indicates that derivatives of this compound can be modified to enhance their efficacy as anticancer agents by targeting specific biological pathways involved in tumor growth.
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to function as a boronic acid pinacol ester, which is valuable in cross-coupling reactions such as Suzuki-Miyaura coupling.
Applications in Synthesis
- Cross-Coupling Reactions : The compound can facilitate the formation of carbon-carbon bonds by reacting with various electrophiles, making it an essential tool in the synthesis of complex organic molecules.
Materials Science
In materials science, the compound's properties lend themselves to the development of new materials with tailored functionalities.
Potential Applications
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability due to the presence of boron.
Analytical Chemistry
The compound can also be utilized as a reagent for detecting specific analytes due to its ability to form stable complexes with certain metal ions.
Table 1: Comparison of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Targeted drug delivery |
| Organic Synthesis | Cross-coupling reactions | Efficient carbon-carbon bond formation |
| Materials Science | Polymer enhancement | Improved mechanical properties |
| Analytical Chemistry | Metal ion detection | High sensitivity and specificity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyridine- and heterocycle-based boronate esters, focusing on structural, electronic, and functional differences.
Positional Isomerism of the Dioxaborolane Group
- 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): The dioxaborolane group is at position 4 instead of 3. However, the absence of a methyl group at position 4 may decrease steric stabilization of intermediates .
- 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (): Lacks the 4-methyl group present in the target compound.
Substituent Effects on Reactivity
- The methyl group at position 4 and boronate at position 5 create a distinct electronic profile compared to the target compound .
- 2-(Difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine ():
The difluoromethoxy group is strongly electron-withdrawing, which may deactivate the pyridine ring and reduce nucleophilicity of the boronate, contrasting with the electron-donating methoxy group in the target compound .
Heterocyclic Backbone Variations
- Terpyridine-based Boronates ():
Larger terpyridine frameworks with dioxaborolane groups exhibit extended conjugation, enhancing their utility in materials science (e.g., luminescent complexes). However, their size complicates solubility and limits applications in small-molecule synthesis compared to simpler pyridine derivatives . - Piperidine and Pyrrolidine Boronates ():
Saturated heterocycles like tert-butyl-4-(dioxaborolane)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab) show reduced aromaticity, altering reactivity in cross-coupling. These compounds are more flexible but may require harsher reaction conditions due to lower stability of the boronate .
Steric and Electronic Modulation
- This contrasts with the target compound’s single methyl group at position 4, which balances steric and electronic effects .
- 3-(4-Methoxybenzyloxy)-5-(dioxaborolane)pyridine (): The bulky 4-methoxybenzyloxy group at position 3 introduces significant steric barriers, making this compound less reactive in cross-coupling compared to the target compound’s smaller substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic method to prepare 2-Methoxy-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is the palladium-catalyzed Miyaura borylation of 3-bromo-2-methoxy-4-methylpyridine using bis(pinacolato)diboron as the borylating agent.
Typical Reaction Setup
| Parameter | Details |
|---|---|
| Starting material | 3-Bromo-2-methoxy-4-methylpyridine |
| Borylating agent | Bis(pinacolato)diboron |
| Catalyst | Palladium complex: PdCl₂(dppf)·DCM or Pd(dppf)₂Cl₂ (where dppf = 1,1'-bis(diphenylphosphino)ferrocene) |
| Base | Potassium acetate (KOAc) |
| Solvent | N,N-Dimethylformamide (DMF) or 1,4-Dioxane |
| Temperature | 95–100 °C |
| Reaction time | 1.5 to 4 hours |
| Atmosphere | Inert (argon) |
| Work-up | Cooling, solvent evaporation, extraction with dichloromethane (DCM), washing with water, drying over MgSO₄, filtration, evaporation |
| Purification | Silica gel column chromatography (eluent: 10–20% ethyl acetate in cyclohexane or petroleum ether/ethyl acetate 4:1) |
Reaction Procedure Summary
- A dry, sealed tube is charged under argon atmosphere with the bromo-substituted pyridine, bis(pinacolato)diboron, palladium catalyst, potassium acetate, and dry solvent (DMF or 1,4-dioxane).
- The mixture is stirred at elevated temperature (95–100 °C) for 1.5 to 4 hours.
- In some protocols, an additional portion of catalyst is added after initial heating and the reaction is continued overnight to ensure complete conversion.
- After completion, the mixture is cooled, solvent removed, and the product is extracted and purified by column chromatography.
- The isolated product is typically a colorless or slightly yellow oil.
Yields and Characterization
- Reported isolated yields are consistently around 51% under optimized conditions.
- Characterization by ^1H NMR confirms the structure with characteristic chemical shifts:
- Aromatic protons: δ 8.00 (d, J = 5.3 Hz, 1H), 6.65 (d, J = 5.3 Hz, 1H)
- Methoxy group: δ 3.89 (s, 3H)
- Methyl substituent on pyridine ring: δ 2.33 (s, 3H)
- Pinacol boronate methyl groups: δ 1.40 (d, J = 11.1 Hz, 12H)
Detailed Reaction Data Table
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | PdCl₂(dppf)·DCM (0.20 mmol) | KOAc (12 mmol) | DMF (10 mL) | 100 | 1.5 + overnight | 51 | Initial 1.5 h, then additional catalyst added, sealed tube under argon, inert atmosphere |
| 2 | Pd(dppf)₂Cl₂ (0.20 mmol) | KOAc (3.92 mmol) | 1,4-Dioxane (15 mL) | 95 | 4 | 51 | Pressure tube, sealed, inert atmosphere |
Mechanistic Considerations and Catalyst Role
- The palladium catalyst facilitates oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with bis(pinacolato)diboron and reductive elimination to form the boronate ester.
- Potassium acetate acts as a mild base to assist in the transmetallation step.
- The choice of solvent (polar aprotic like DMF or 1,4-dioxane) and inert atmosphere prevents catalyst degradation and side reactions.
Summary of Preparation Method
| Step | Description |
|---|---|
| 1. Starting material | 3-Bromo-2-methoxy-4-methylpyridine |
| 2. Borylation reagent | Bis(pinacolato)diboron |
| 3. Catalyst | PdCl₂(dppf)·DCM or Pd(dppf)₂Cl₂ |
| 4. Base | Potassium acetate |
| 5. Solvent | DMF or 1,4-dioxane |
| 6. Reaction conditions | Heat at 95–100 °C under argon for 1.5–4 hours |
| 7. Work-up | Solvent removal, extraction with DCM, washing, drying |
| 8. Purification | Silica gel column chromatography |
| 9. Yield | Approximately 51% |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
